molecular formula C19H28O2 B590996 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- CAS No. 131812-52-7

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-

Cat. No.: B590996
CAS No.: 131812-52-7
M. Wt: 288.431
InChI Key: JEPWTUCYPWOCQV-DJJJIMSYSA-N
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Description

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- is an organic compound with the molecular formula C19H28O2 It is a derivative of dioxolane, a heterocyclic acetal, and features a complex structure with multiple methyl groups and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions. The process can be summarized as follows:

  • Mix the aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
  • Heat the mixture under reflux to promote the formation of the dioxolane ring.
  • Purify the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring back to the original aldehyde or ketone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can regenerate the original carbonyl compounds.

Scientific Research Applications

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- has several scientific research applications, including:

    Chemistry: Used as a protecting group for carbonyl compounds during multi-step synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of polymers and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- involves its interaction with molecular targets and pathways. The compound can act as a protecting group, stabilizing reactive intermediates during chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog without the tetrahydronaphthalenyl moiety.

    1,3-Dioxane: A six-membered ring analog with similar chemical properties.

    Tetrahydrofuran: A related compound with a five-membered ring containing one oxygen atom.

Uniqueness

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- is unique due to its complex structure, which imparts distinct chemical and physical properties. The presence of multiple methyl groups and the tetrahydronaphthalenyl moiety enhances its stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4-dimethyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-13-12-20-19(6,21-13)14-7-8-15-16(11-14)18(4,5)10-9-17(15,2)3/h7-8,11,13H,9-10,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPWTUCYPWOCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888946
Record name 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131812-67-4, 131812-52-7
Record name 2,4-Dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Record name 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Record name 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-
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Record name A mixture of: trans-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane; cis-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2- naphthalenyl)-
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